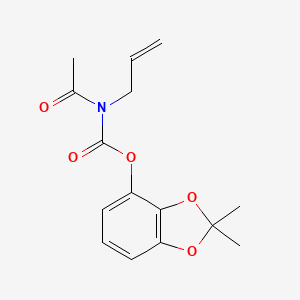
Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester
Description
Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is a complex organic compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group (NH2COO-) linked to an ester group. This particular compound is notable for its unique structure, which includes a benzodioxole ring, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
40374-20-7 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-acetyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C15H17NO5/c1-5-9-16(10(2)17)14(18)19-11-7-6-8-12-13(11)21-15(3,4)20-12/h5-8H,1,9H2,2-4H3 |
InChI Key |
IXEAIQUGHDOTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)C(=O)OC1=CC=CC2=C1OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. The reaction of carbonate esters with ammonia can also yield carbamate esters .
Industrial Production Methods
In industrial settings, the production of carbamate esters often involves large-scale reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, leading to various derivatives.
Substitution: The ester group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid (HCl) to catalyze the reaction.
Basic Hydrolysis (Saponification): Uses bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to yield carboxylate salts and alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


